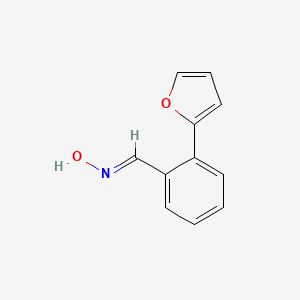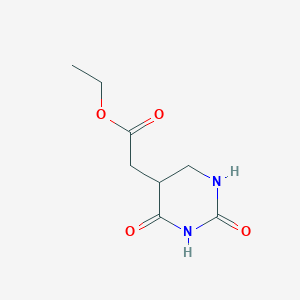
4-Chloropyridazine-3,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloropyridazine-3,6-dione is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. The compound is characterized by the presence of a chlorine atom at the 4-position and two keto groups at the 3 and 6 positions. This structure imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloropyridazine-3,6-dione typically involves the chlorination of pyridazine derivatives. One common method includes the reaction of 3,6-dihydroxypyridazine with phosphorus oxychloride under controlled temperature conditions. The reaction is carried out at temperatures ranging from 50°C to 110°C, followed by hydrolysis to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions. The process is optimized for higher yields and purity, often involving multiple purification steps such as distillation and crystallization to obtain the final product.
化学反応の分析
Types of Reactions
4-Chloropyridazine-3,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The chlorine atom at the 4-position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or ammonia.
Major Products Formed
The major products formed from these reactions include various substituted pyridazine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.
科学的研究の応用
4-Chloropyridazine-3,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 4-Chloropyridazine-3,6-dione involves its interaction with specific molecular targets. For instance, certain derivatives have been shown to inhibit the enzyme poly (ADP-ribose) polymerase (PARP-1), which plays a role in DNA repair. By inhibiting this enzyme, the compound can induce apoptosis in cancer cells . The pathways involved include the activation of apoptotic proteins such as p53, BAX, and caspase 3 .
類似化合物との比較
Similar Compounds
4-Chloropyridine: Another chlorinated pyridine derivative with different chemical properties and applications.
3,6-Dihydroxypyridazine: A precursor in the synthesis of 4-Chloropyridazine-3,6-dione.
4-Thiazolidinone: A heterocyclic compound with similar applications in medicinal chemistry.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as a PARP-1 inhibitor sets it apart from other similar compounds, making it a valuable compound in cancer research and drug development .
特性
分子式 |
C4HClN2O2 |
|---|---|
分子量 |
144.51 g/mol |
IUPAC名 |
4-chloropyridazine-3,6-dione |
InChI |
InChI=1S/C4HClN2O2/c5-2-1-3(8)6-7-4(2)9/h1H |
InChIキー |
QPIMJTCFUCUMMS-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=O)N=NC1=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(7Z,9S,10S,11S,12E,14S,16E,20S,21S,22E,24Z,26E)-31-chloro-4,10,14,20-tetrahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone](/img/structure/B12360405.png)
![2,3-Dihydropyrrolo[1,2-b]pyridazin-4(1H)-one](/img/structure/B12360408.png)

![1,2-Pyrrolidinedicarboxylic acid, 2-[(4-chlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12360413.png)
![2-[(11Z)-6,6,7,8,9,10-hexadeuterio-11-[3-(methylamino)propylidene]benzo[c][1]benzoxepin-2-yl]acetic acid](/img/structure/B12360419.png)


![methyl 2,4-dihydroxy-6-[(3E,5E)-nona-3,5-dienyl]-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]benzoate](/img/structure/B12360461.png)
![2-chloro-5-methyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12360463.png)


